5-Dimethylamino-2-nitrobenzyl alcohol
Description
Evolution of Photochemistry in Controlled Release Methodologies
The application of light to control chemical and biological processes has its roots in the early 20th century, but it was in the latter half of the century that the concept of using light to release bioactive molecules with high spatial and temporal precision began to take shape. This gave rise to the field of "photocaging," where a biologically active molecule is rendered inert by a PPG until a pulse of light restores its function. wikipedia.org Early examples of PPGs were often inefficient and required high-energy UV light, which could be damaging to biological systems. thieme-connect.de
Over the years, extensive research has focused on developing new PPGs with improved properties, such as:
Red-shifted absorption maxima: Shifting the activation wavelength to longer, less energetic, and more tissue-penetrant wavelengths (near-UV and visible light) is a key objective to minimize photodamage. mdpi.com
Higher quantum yields: The quantum yield (Φ) represents the efficiency of the photorelease process. Higher quantum yields mean that fewer photons are required to release a given amount of the active molecule, allowing for lower light doses.
Faster release kinetics: For studying rapid biological processes, the speed at which the PPG is cleaved is crucial.
Clean photoproducts: The byproducts of the photorelease reaction should be non-toxic and not interfere with the biological system under investigation.
This evolution has led to a diverse toolbox of PPGs, enabling researchers to control a wide array of biological processes, from neurotransmission to gene expression, with unprecedented precision.
Strategic Importance of Nitrobenzyl-Based Photocages in Chemical Research
Among the various classes of PPGs, the o-nitrobenzyl scaffold has emerged as one of the most widely used and versatile. The parent compound, 2-nitrobenzyl alcohol, and its derivatives have been employed to cage a vast range of functional groups, including carboxylic acids, amines, phosphates, and alcohols. thieme-connect.demdpi.com
The general mechanism of photocleavage for o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then undergoes hydrolysis to release the caged molecule and form 2-nitrosobenzaldehyde or a related derivative. wikipedia.org
The strategic importance of nitrobenzyl-based photocages stems from several key features:
Robustness and Versatility: They are stable to a wide range of chemical conditions, allowing for their incorporation into complex synthetic routes. wiley-vch.de
Tunable Photophysical Properties: The absorption maximum and quantum yield of the nitrobenzyl chromophore can be modulated by introducing substituents on the aromatic ring. Electron-donating groups, for instance, can red-shift the absorption maximum. researchgate.net
Well-Understood Mechanism: The photochemical reaction pathway of o-nitrobenzyl compounds has been extensively studied, providing a solid foundation for the rational design of new derivatives with tailored properties.
These attributes have made nitrobenzyl-based photocages indispensable tools in fields ranging from organic synthesis and materials science to chemical biology and pharmacology. mdpi.com
Positioning of 5-Dimethylamino-2-nitrobenzyl Alcohol within Advanced Photolabile Systems
This compound represents a strategic advancement in the design of nitrobenzyl-based PPGs. The introduction of a dimethylamino group at the 5-position of the benzene (B151609) ring has a significant impact on the photophysical properties of the molecule. The dimethylamino group is a strong electron-donating group, which is expected to:
Red-shift the absorption maximum: This allows for the use of longer wavelength light for photolysis, reducing the potential for photodamage in biological applications.
Influence the quantum yield: The electronic nature of substituents can significantly affect the efficiency of the photorelease process.
While specific data for this compound is not extensively documented in dedicated studies, the properties of structurally similar compounds provide valuable insights. For instance, the related 2-(dimethylamino)-5-nitrophenyl (DANP) group, when used to cage β-alanine, exhibits a major absorption band near 400 nm. However, its quantum yield in the visible region is relatively low.
The positioning of the dimethylamino group at the 5-position is crucial. It is electronically coupled to the nitro group, which is directly involved in the photochemical reaction. This strategic placement allows for maximal perturbation of the electronic structure of the chromophore, offering a pathway to fine-tune the photolytic properties of the cage.
Further research into the precise quantum yields and photorelease kinetics of substrates caged with this compound is necessary to fully elucidate its potential. However, based on the established principles of nitrobenzyl photochemistry, it is poised to be a valuable tool for applications requiring activation with lower-energy light.
Compound Data
Below is a table summarizing information on the featured compound and related structures mentioned in this article.
| Compound Name | Structure | Key Properties/Relevance |
| This compound | The focus of this article; an advanced photolabile protecting group with a strong electron-donating group to modulate photophysical properties. | |
| o-Nitrobenzyl alcohol | The parent compound of the nitrobenzyl class of photocages. | |
| 4,5-Dimethoxy-2-nitrobenzyl alcohol | A widely used nitrobenzyl derivative with electron-donating methoxy (B1213986) groups that red-shift the absorption maximum. | |
| 5-Hydroxy-2-nitrobenzyl alcohol | A related nitrobenzyl derivative that serves as a synthetic precursor to other functionalized photocages. scientificlabs.co.uksigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(dimethylamino)-2-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAHOBKUYXIJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274106 | |
| Record name | 5-(Dimethylamino)-2-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77376-04-6 | |
| Record name | 5-(Dimethylamino)-2-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77376-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Dimethylamino)-2-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Design and Methodological Approaches for 5 Dimethylamino 2 Nitrobenzyl Alcohol
Regioselective Synthesis Strategies for the Core Scaffold
The construction of the 5-dimethylamino-2-nitrobenzyl alcohol core scaffold hinges on the controlled, regioselective introduction of three key functional groups onto a benzene (B151609) ring: a hydroxymethyl group at position 1, a nitro group at position 2, and a dimethylamino group at position 5. The synthetic challenge lies in achieving the desired 1,2,5-substitution pattern, as directing effects of the substituents can lead to mixtures of isomers.
A common strategy begins with a precursor that already contains one or two of the desired substituents in the correct orientation. For instance, synthesis could start from a commercially available nitrophenol derivative. One plausible pathway involves the nitration of a substituted phenol (B47542), followed by functional group manipulations. The nitration of phenolic compounds can be achieved using various reagents, including nitric acid in the presence of metal-modified montmorillonite (B579905) KSF, which acts as a reusable and eco-friendly catalyst. organic-chemistry.org
Another key approach is the ipso-nitration of an appropriately substituted arylboronic acid. This method offers excellent regioselectivity and functional group compatibility, allowing for the introduction of a nitro group at a specific position that might be difficult to achieve through traditional electrophilic aromatic substitution. organic-chemistry.orgorgchemres.org For example, a precursor like 3-dimethylaminophenylboronic acid could potentially be nitrated at the ipso position, followed by subsequent steps to introduce the hydroxymethyl group.
The synthesis of substituted 2-nitrobenzyl alcohols often involves the modification of a pre-existing nitroaromatic compound. researchgate.net For example, the synthesis of the related compound 5-hydroxy-2-nitrobenzyl alcohol can serve as a model. scientificlabs.co.ukscientificlabs.ie A general route might involve the following conceptual steps:
Starting Material Selection: A common starting point is a substituted toluene (B28343) or phenol, such as 4-aminophenol (B1666318) or 4-dimethylaminotoluene.
Nitration: Electrophilic nitration is performed. The directing effects of the existing groups are critical. For example, starting with 4-dimethylaminotoluene, nitration would likely be directed ortho to the strongly activating dimethylamino group, yielding 4-dimethylamino-3-nitrotoluene. To achieve the desired 2-nitro isomer, a different strategy is required, possibly involving blocking groups or starting with a precursor like 3-dimethylaminotoluene.
Side-Chain Functionalization: The methyl group of a nitrotoluene precursor is functionalized to the alcohol. This can be achieved through oxidation. Ozonation of 2-nitrotoluene (B74249) in the presence of manganese(II) compounds and sulfuric acid has been shown to selectively oxidize the methyl group, yielding 2-nitrobenzyl acetate, which can then be hydrolyzed to 2-nitrobenzyl alcohol. researchgate.net
Introduction of the Dimethylamino Group: If not present from the start, the dimethylamino group can be introduced via nucleophilic aromatic substitution on a suitably activated ring (e.g., containing a fluorine or chlorine atom at position 5) or through reductive amination of a corresponding aldehyde or ketone.
The table below summarizes key regioselective strategies applicable to the synthesis of substituted nitroaromatic scaffolds.
| Strategy | Description | Key Reagents/Conditions | Advantages | Reference |
| Electrophilic Nitration | Direct introduction of a nitro group onto an aromatic ring using a nitrating agent. Regioselectivity is governed by existing substituents. | HNO₃/H₂SO₄, Metal-modified clays | Well-established, readily available reagents. | organic-chemistry.orgorgchemres.org |
| Ipso-Nitration | Nitration of an arylboronic acid at the carbon atom bearing the boronic acid group. | Ammonium nitrate/trifluoroacetic anhydride, Photocatalytic methods | High regioselectivity, mild conditions, broad functional group tolerance. | organic-chemistry.orgorgchemres.org |
| Side-Chain Oxidation | Conversion of a methyl group on the nitroaromatic ring to a hydroxymethyl group. | Ozone, Mn(II) catalysts, Acetic anhydride | Selective oxidation of the methyl group without affecting the aromatic ring. | researchgate.net |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) on the nitroaromatic ring by a nucleophile (e.g., dimethylamine). | Dimethylamine (B145610), Base | Effective for introducing amine functionalities onto activated aromatic rings. | nih.gov |
Functionalization and Derivatization Techniques
Once the this compound scaffold is obtained, it can be further functionalized to tailor its properties for specific applications. The alcohol moiety is a key handle for derivatization, allowing the compound to be attached to other molecules as a photolabile protecting group.
The 2-nitrobenzyl scaffold is the basis for one of the most widely used classes of photolabile protecting groups (PPGs). acs.orgwikipedia.orgwiley-vch.de The efficiency and wavelength sensitivity of the photocleavage process can be fine-tuned by altering the substituents on the aromatic ring. The electron-donating dimethylamino group at position 5 in the target compound is expected to cause a red-shift in the absorption maximum (bathochromic shift) compared to the parent 2-nitrobenzyl alcohol, allowing for cleavage with longer, less damaging wavelengths of light. acs.org
The synthesis of analogues involves introducing different electron-donating or electron-withdrawing groups at various positions on the ring. For example, the introduction of methoxy (B1213986) groups, as seen in the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, also shifts the absorption to longer wavelengths. acs.orgthieme-connect.de
Synthetic strategies to create analogues include:
Varying the Amine Substituent: The dimethylamino group can be replaced with other alkylamines or anilines to subtly alter the electronic properties. For instance, 5-hydroxy-2-nitrobenzyl alcohol can be used as a precursor to synthesize analogues like 5-(2′-(dimethylamino)ethoxy)-2-nitrobenzyl alcohol, introducing a more complex side chain. scientificlabs.co.ukscientificlabs.ie
Modifying the Benzylic Position: Introducing a methyl group at the α-carbon of the benzyl (B1604629) alcohol (as in the 1-(2-nitrophenyl)ethyl, or NPE, group) can alter the kinetics of the photorelease. wiley-vch.de This modification can be achieved by reacting a 2-nitroaryl Grignard reagent with an aldehyde. researchgate.net
Alkylation/Acylation of the Alcohol: The primary alcohol functional group can be converted to ethers or esters to "cage" a wide variety of molecules, including carboxylic acids, phosphates, and alcohols. wikipedia.orgresearchgate.net For example, reaction with a tertiary propargylic alcohol in the presence of CuBr₂ can yield a protected alkyne. researchgate.net
The table below details examples of modifications to the nitrobenzyl scaffold and their effect on photophysical properties.
| Analogue Type | Structural Modification | Effect on Photophysical Properties | Reference |
| Dimethoxy-substituted | Addition of methoxy groups at positions 4 and 5 (DMNB). | Red-shifts absorption maximum, increasing sensitivity to longer wavelengths. | acs.orgthieme-connect.de |
| α-Methyl-substituted | Addition of a methyl group to the benzylic carbon (NPE). | Can improve the yield of photorelease for certain substrates like ATP. | wiley-vch.de |
| Amino-substituted | Addition of an amino or substituted amino group at position 5. | Expected to red-shift the absorption maximum and potentially increase the two-photon absorption cross-section. | nih.gov |
The photo-responsive nature of the 5-dimethylamino-2-nitrobenzyl group makes it an attractive building block for creating advanced materials. By incorporating this moiety into larger structures, materials can be designed to change their properties, such as solubility or structure, upon irradiation.
Supramolecular Architectures: The photocleavage reaction can be used to trigger the assembly or disassembly of supramolecular structures. For example, researchers have synthesized dendrimers with photocleavable nitrobenzyl groups at their periphery. Irradiation causes the cleavage of these groups, changing the amphiphilic nature of the dendrimer and leading to the disruption of micelles formed in water. Furthermore, a light-triggered "click" reaction between o-nitrobenzyl alcohol and benzylamine (B48309) can be used to assemble gold nanoparticles into nanochains upon irradiation. nih.gov
Green Chemistry Principles in Synthetic Pathways
Traditional methods for synthesizing nitroaromatic compounds often rely on harsh conditions, such as the use of strong acids (HNO₃/H₂SO₄) and toxic organic solvents, which raise environmental concerns. orgchemres.org Applying green chemistry principles to the synthesis of this compound aims to mitigate these issues.
Key green approaches include:
Use of Greener Solvents: Replacing conventional organic solvents with water is a primary goal of green chemistry. nih.gov Catalyst-free nucleophilic substitution reactions for C-C bond formation on aromatic rings bearing a nitro group have been successfully developed in water, demonstrating the potential for aqueous-phase synthesis. nih.gov
Heterogeneous Catalysis: Using solid-supported reagents and catalysts, such as zeolite-based solid acids for nitration, can enhance regioselectivity and allow for easier separation and recycling of the catalyst, reducing waste. researchgate.net
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted nitration reactions can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Microwaves couple directly with the molecules, leading to rapid and uniform heating. researchgate.net
Photochemical Methods: Photochemical nitration using UV radiation in the presence of nitrite (B80452) ions offers a pathway to synthesize nitro compounds under ambient conditions, avoiding the need for harsh reagents like fuming nitric acid. researchgate.net
The following table summarizes some green chemistry approaches relevant to the synthesis of nitroaromatic compounds.
| Green Principle | Application in Synthesis | Example | Benefit | Reference |
| Safer Solvents | Using water as a solvent for nucleophilic substitution. | Catalyst-free reaction of carbanions with nitroaromatics in water. | Reduces use of volatile organic compounds (VOCs). | nih.gov |
| Catalysis | Employing solid acid catalysts for nitration. | Benzene nitration using sulfated natural zeolite. | Catalyst is reusable, improves selectivity, reduces acid waste. | researchgate.net |
| Energy Efficiency | Using microwave irradiation to accelerate reactions. | Microwave-assisted synthesis of nitrobenzene (B124822). | Faster reaction rates, lower energy consumption. | researchgate.net |
| Alternative Reaction Pathways | Photochemical nitration. | UV-induced nitration of phenol using nitrite ions. | Avoids harsh nitrating mixtures, proceeds at ambient temperature. | researchgate.net |
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to a larger scale for broader research applications presents several challenges. These include ensuring reaction safety, maintaining yield and purity, and managing costs.
Safety: Nitration reactions are highly exothermic and can pose a risk of runaway reactions. On a larger scale, efficient heat management is critical. The use of continuous flow reactors can offer significant safety advantages over batch processing by minimizing the volume of reactive material at any given time and providing superior heat and mass transfer.
Process Optimization: Reaction conditions, including temperature, pressure, reaction time, and catalyst loading, must be carefully optimized for large-scale synthesis. A novel method for synthesizing 2-nitrobenzyl alcohol via ozonation of 2-nitrotoluene was developed with high selectivity and mild reaction conditions, providing a foundation for practical application. researchgate.net
Purification: Purification of the final product and intermediates can become a bottleneck at larger scales. Chromatography, which is common in the lab, may not be economically viable. Crystallization, distillation, and extraction are preferred methods for large-scale purification. The purification of 2-hydroxy-5-nitrobenzyl chloride, a related intermediate, requires careful handling to prevent hydrolysis back to the alcohol. orgsyn.org
Waste Management: The environmental impact of waste streams becomes more significant at scale. The development of greener synthetic routes, as discussed previously, is crucial for sustainable production. For example, avoiding halogenated solvents and recycling catalysts can significantly reduce the environmental footprint. researchgate.net
Photophysical and Photochemical Mechanisms of 5 Dimethylamino 2 Nitrobenzyl Alcohol Derivatives
Excited State Dynamics and Energy Dissipation Pathways
Upon absorption of a photon, typically in the UV-A or near-visible region, the 5-dimethylamino-2-nitrobenzyl moiety is promoted to an electronically excited singlet state (S₁). The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group creates a "push-pull" system, which can lead to a significant intramolecular charge transfer (ICT) character in the excited state. researchgate.net This ICT state is a key feature of the excited state dynamics of many push-pull chromophores. researchgate.net
The primary photochemical event for o-nitrobenzyl compounds is an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This process is a Norrish Type II-like reaction, leading to the formation of a short-lived diradical species. wikipedia.org Subsequently, this diradical evolves into key intermediates that ultimately lead to the release of the protected alcohol and the formation of a 2-nitrosobenzaldehyde derivative.
Energy dissipation pathways for these molecules are complex and include several competing processes:
Productive Photoreaction: The excited state proceeds through the hydrogen abstraction pathway leading to the desired photorelease.
Intersystem Crossing (ISC): The initially formed singlet excited state can undergo intersystem crossing to a triplet state (T₁). For many nitroaromatic compounds, ISC is an extremely rapid and efficient process. rsc.org The triplet state can also undergo the intramolecular hydrogen abstraction.
Fluorescence: Although typically weak for nitroaromatic compounds due to efficient non-radiative decay pathways, some emission from the excited singlet state can occur.
The photoreaction of o-nitrobenzyl derivatives proceeds through a series of transient intermediates that have been characterized using techniques like laser flash photolysis and time-resolved infrared spectroscopy. nih.gov
Aci-nitro Tautomers: Following the initial intramolecular hydrogen abstraction, a proton transfer occurs, leading to the formation of a key intermediate known as an aci-nitro tautomer (or nitronic acid). spcmc.ac.innih.govresearchgate.netresearchgate.net These species are characterized by a strong transient absorption in the visible region (around 400-420 nm). lookchem.com The aci-nitro intermediate is a pivotal species, as its subsequent reactions dictate the pathway to product formation. spcmc.ac.in For the parent 2-nitrobenzyl alcohol, the decay of the aci-nitro transient is a complex process with multiple kinetic components.
Benzoisoxazoline Derivatives: The aci-nitro tautomer can undergo a cyclization reaction to form a short-lived heterocyclic intermediate, a benzoisoxazoline derivative (also referred to as a cyclic nitronate ester). nih.govnih.gov This intermediate is generally not directly observed in nanosecond laser flash photolysis experiments due to its short lifetime but is a crucial step in the classical photorelease mechanism. Subsequent ring-opening of this intermediate leads to the formation of the final products. nih.gov
The specific lifetimes and spectral properties of these intermediates for 5-dimethylamino-2-nitrobenzyl alcohol are not extensively documented, but the general mechanistic framework is expected to be conserved.
The seminal step in the photochemistry of this compound is an intramolecular hydrogen transfer (IHT). nih.govmdpi.commdpi.com Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon. This 1,5-hydrogen shift is a characteristic reaction of ortho-substituted nitrobenzene (B124822) derivatives bearing a benzylic C-H bond.
The presence of intramolecular hydrogen bonding between the benzylic alcohol's hydroxyl group and the nitro group in the ground state can also influence the molecule's conformation and, potentially, the dynamics of the excited-state hydrogen transfer. nih.gov
Quantum Yields of Photorelease and Factors Influencing Efficiency
The quantum yield of photorelease (Φᵤ), also referred to as the uncaging quantum yield, is a measure of the efficiency of the light-induced reaction. It is defined as the number of molecules of released substrate per photon absorbed. For o-nitrobenzyl derivatives, quantum yields can vary significantly depending on the substitution pattern on the aromatic ring and the nature of the leaving group. mdpi.com
The introduction of electron-donating groups, such as a dimethylamino group at the 5-position, often leads to a red-shift in the absorption spectrum but can sometimes result in a decrease in the quantum yield. nih.gov This is because such substituents can enhance the rate of non-productive decay pathways from the excited state.
Several factors influence the quantum yield:
Electronic Effects: The electronic nature of substituents on the aromatic ring plays a crucial role. The "push-pull" nature of this compound can enhance light absorption but may not necessarily lead to a higher quantum yield.
Leaving Group: The nature of the alcohol being released can influence the efficiency of the final product-forming steps.
Solvent: The polarity and hydrogen-bonding properties of the solvent can affect the stability and reactivity of the excited state and the various intermediates. nih.gov
pH: The pH of the medium can influence the rates of proton transfer steps, particularly the decay of the aci-nitro intermediate. nih.gov
Table 1: Illustrative Quantum Yields for Photoconversion of Substituted 2-Nitrobenzyl Derivatives This table provides example data for related compounds to illustrate the range of quantum yields and is not specific to this compound.
| Compound Derivative | Leaving Group | Quantum Yield (Φp) | Reference |
|---|---|---|---|
| 4,5-Dimethoxy-2-nitrobenzyl | Fmoc-Histidine | 0.03 | lookchem.com |
| 4,5-Dimethoxy-2-nitrobenzyl | Fmoc-Aspartate | 0.03 | lookchem.com |
| 4,5-Dimethoxy-2-nitrobenzyl | Histidine-containing peptide | ~0.01 | lookchem.com |
| 4,5-Dimethoxy-2-nitrobenzyl | Aspartate-containing peptide | ~0.005 | lookchem.com |
Wavelength-Dependent Photoreactivity and Orthogonal Photochemistry
The absorption spectrum of a photoremovable protecting group determines the wavelength of light required for its cleavage. The 5-dimethylamino substituent, being a strong auxochrome, is expected to shift the primary absorption band of the 2-nitrobenzyl chromophore to longer wavelengths (a bathochromic shift) compared to the unsubstituted parent compound. This is advantageous as it allows for the use of less energetic and potentially less damaging light for photorelease.
This wavelength-selectivity can be exploited in the field of orthogonal photochemistry . harvard.edunih.gov In this approach, two different photolabile protecting groups with distinct, non-overlapping absorption spectra are used in the same system. This allows for the selective removal of one protecting group by irradiating at a specific wavelength, without affecting the other. For example, a 2-nitroveratryl derivative (sensitive up to 420 nm) can be used orthogonally with a 3',5'-dimethoxybenzoin derivative, which is sensitive to shorter wavelength light (e.g., 254 nm). harvard.edu The red-shifted absorption of 5-dimethylamino-2-nitrobenzyl derivatives makes them potential candidates for use in such orthogonal schemes, in combination with protecting groups that are only sensitive to higher-energy UV light. nih.gov
Multi-Photon Excitation and Its Mechanistic Implications
Multi-photon excitation (MPE), most commonly two-photon excitation (2PE), is a non-linear optical process where a chromophore is excited by the simultaneous absorption of two or more photons of lower energy. rsc.orgrsc.orgrsc.orgbecker-hickl.comed.ac.uknih.govnih.govuni-muenchen.denih.gov For instance, a molecule that absorbs a single photon at 350 nm might be excited by the simultaneous absorption of two photons at 700 nm.
The key advantages of 2PE in biological and materials science applications are:
Increased Penetration Depth: Longer wavelength light (typically in the near-infrared range) is scattered less by tissue and other materials, allowing for deeper penetration. ed.ac.uk
Inherent 3D Spatial Resolution: The rate of two-photon absorption is proportional to the square of the light intensity. This quadratic dependence confines the excitation to the tiny focal volume of a high numerical aperture lens, providing intrinsic three-dimensional spatial control without the need for a confocal pinhole. nih.govnih.gov
Reduced Phototoxicity: The use of lower-energy NIR light outside the focal volume minimizes photodamage to the surrounding environment. ed.ac.uk
The mechanistic implications of MPE are generally considered to be the same as for single-photon excitation, as the same excited state is typically populated. The primary difference lies in the selection rules for the electronic transition. However, the efficiency of 2PE, quantified by the two-photon absorption cross-section (δ₂), is highly dependent on the molecular structure. Push-pull systems, like this compound, can exhibit enhanced two-photon absorption cross-sections due to their large change in dipole moment upon excitation.
Influence of Solvent Environment and pH on Reaction Kinetics
The solvent environment and pH can have a profound impact on the photochemical reaction of o-nitrobenzyl derivatives by influencing the stability and reactivity of the ground state, the excited state, and the transient intermediates. unige.chnih.gov
Solvent Polarity: The excited state of push-pull systems like this compound often has a significant charge-transfer character and is thus more polar than the ground state. researchgate.net Polar solvents can stabilize this excited state, which can affect the rates of both radiative and non-radiative decay processes. The stability and decay pathways of the aci-nitro intermediate are also sensitive to solvent polarity and hydrogen-bonding ability. nih.gov
pH: The kinetics of the photorelease are often pH-dependent. The aci-nitro tautomer is acidic and its decay can be catalyzed by both acids and bases. nih.gov Studies on 2-nitrobenzyl alcohol have shown that the reaction pathway can differ depending on the pH. In aprotic solvents and in strongly acidic or basic aqueous solutions, a pathway involving proton transfer to form nitroso hydrates may prevail. nih.gov In contrast, in aqueous solutions between pH 3 and 8, the classical mechanism involving cyclization to a benzoisoxazoline intermediate is thought to be the dominant pathway. nih.govrsc.org
The specific dependencies for this compound would require dedicated kinetic studies, but the general principles of solvent and pH effects observed for other o-nitrobenzyl derivatives are expected to apply.
Advanced Spectroscopic and Analytical Characterization Techniques
Ultrafast Transient Absorption Spectroscopy for Intermediates Identification
Ultrafast transient absorption spectroscopy (TAS) is a powerful technique used to monitor photoinduced dynamical processes on timescales ranging from femtoseconds to nanoseconds. nih.govarxiv.org This method is instrumental in identifying short-lived intermediates that are critical to the photochemical reaction mechanism of nitrobenzyl compounds. The photoreaction of these compounds is initiated by an intramolecular hydrogen shift, leading to the formation of a primary photoproduct known as an aci-nitro intermediate. rsc.org
For compounds structurally similar to 5-Dimethylamino-2-nitrobenzyl alcohol, such as 4,5-dimethoxy-2-nitrobenzyl alcohol, time-resolved UV-vis spectroscopy has been employed to study the photoinduced conversion process. nih.gov Upon excitation with a laser pulse (e.g., at 308 nm), the formation of a triplet state with charge-transfer (CT) character is detected. nih.gov This is a key difference from the parent 2-nitrobenzyl alcohol and is attributed to the presence of electron-donating groups (like dimethylamino or dimethoxy) on the aromatic ring. nih.gov Following the decay of the triplet state, the characteristic absorption of the aci-nitro intermediate is observed. This intermediate is then converted into the final nitroso product. nih.gov
The kinetics of these processes are highly dependent on the solvent environment. For instance, the aci-nitro form of related nitrobenzyl alcohols is quenched by water. nih.gov TAS allows for the real-time tracking of these species, providing crucial data on their formation and decay kinetics.
| Intermediate/State | Typical Wavelength Range (nm) | Lifetime | Key Characteristics |
| Triplet State | Varies | Picoseconds to Nanoseconds | Exhibits charge-transfer character due to the dimethylamino group. nih.gov |
| Aci-nitro Intermediate | ~400-450 nm | Microseconds to Milliseconds | Primary photoproduct formed after intramolecular hydrogen transfer. rsc.orgnih.gov |
| Nitroso Product | Varies | Stable | Final product of the photoreaction. nih.gov |
Time-Resolved Fluorescence and Phosphorescence Studies
Time-resolved fluorescence and phosphorescence techniques provide insights into the dynamics of excited singlet and triplet states, respectively. For aromatic compounds containing both an electron-donating group (dimethylamino) and an electron-withdrawing group (nitro), the excited states often exhibit significant intramolecular charge-transfer (ICT) character. iphy.ac.cn
Time-resolved fluorescence measurements can be used to determine the lifetime of the excited singlet state (S₁) of this compound. researchgate.netnih.gov The fluorescence decay kinetics would reveal the rates of radiative and non-radiative processes, including intersystem crossing to the triplet state and the photochemical reaction itself. The presence of the electron-donating dimethylamino group is expected to influence the fluorescence properties, potentially leading to dual fluorescence from a locally excited (LE) state and an ICT state, depending on solvent polarity. iphy.ac.cn
Time-resolved phosphorescence studies are crucial for characterizing the triplet state (T₁), which has been identified as a key intermediate in the photochemistry of substituted nitrobenzyl alcohols. nih.govmdpi.com By measuring the phosphorescence lifetime and spectrum, information about the energy and reactivity of the triplet state can be obtained. The observation of a CT triplet state for the analogous 4,5-dimethoxy-2-nitrobenzyl alcohol suggests that the T₁ state of this compound would also have significant charge-transfer character, influencing its subsequent reactivity. nih.gov
High-Resolution Mass Spectrometry for Photoproduct Elucidation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the accurate identification of reaction products. In the context of the photochemistry of this compound, HRMS is used to confirm the elemental composition of the final photoproducts and any stable intermediates. The primary expected photoreaction is the conversion of the nitrobenzyl alcohol to a nitrosobenzaldehyde derivative.
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula of the product with high confidence. This is crucial for distinguishing between potential isomeric products and for confirming the proposed reaction mechanism, which involves the loss of a water molecule from the aci-nitro intermediate to form the nitroso compound. rsc.org
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Technique |
| This compound | C₉H₁₂N₂O₃ | 196.0848 | HRMS |
| 5-Dimethylamino-2-nitrosobenzaldehyde | C₉H₁₀N₂O₂ | 178.0742 | HRMS |
Advanced NMR Techniques for Structural and Mechanistic Insights
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for detailed structural elucidation of the starting material and its photoproducts, as well as for gaining mechanistic insights into the transformation. ed.ac.uknih.gov While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced methods provide deeper understanding.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals for the 5-Dimethylamino-2-nitrosobenzaldehyde photoproduct, confirming its structure.
For mechanistic studies, techniques like in situ illumination NMR can be particularly powerful. nih.gov By irradiating the NMR sample directly within the spectrometer, it is possible to monitor the progress of the photoreaction in real-time. This allows for the identification of transient intermediates if they are sufficiently long-lived, and for the determination of reaction kinetics by tracking the disappearance of reactant signals and the appearance of product signals. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule, making it highly suitable for conformational analysis and for tracking chemical transformations. nih.govnih.gov
FTIR spectroscopy is particularly useful for identifying functional groups. In the study of nitrobenzyl alcohol photochemistry, FTIR has been used to monitor the conversion of the aci-nitro intermediate into the nitroso product and its subsequent dimerization. nih.gov The distinct vibrational frequencies of the nitro (NO₂), hydroxyl (OH), aci-nitro (C=NOOH), and nitroso (N=O) groups allow for clear differentiation between the reactant, intermediate, and product.
Raman spectroscopy complements FTIR and is also a powerful tool for conformational analysis. nih.govustc.edu.cnsoton.ac.uk Different conformers of the alcohol (e.g., related to the rotation around the C-C and C-O bonds) would exhibit subtle differences in their Raman spectra. ustc.edu.cn Theoretical calculations combined with experimental Raman spectra can help identify the most stable conformers in different environments. nih.gov
| Functional Group | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
| O-H stretch (alcohol) | 3200-3600 | 3200-3600 | Broad band in FTIR. |
| N-O stretch (nitro, asym.) | 1500-1560 | 1500-1560 | Strong intensity in both. |
| N-O stretch (nitro, sym.) | 1335-1385 | 1335-1385 | Strong intensity in both. |
| N=O stretch (nitroso) | ~1520-1620 | ~1520-1620 | Appears upon photoreaction. |
| C=O stretch (aldehyde) | 1680-1715 | 1680-1715 | Characteristic of the photoproduct. |
X-ray Crystallography for Crystalline Derivatives (for mechanistic insight, not basic identification)
While X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids, its advanced application in mechanistic studies involves analyzing derivatives of transient or unstable species. The photoreaction of 2-nitrobenzyl alcohol is proposed to proceed through short-lived intermediates, including an aci-nitro species and potentially a cyclic benzisoxazolidine intermediate. rsc.org
Computational and Theoretical Investigations of 5 Dimethylamino 2 Nitrobenzyl Alcohol
Computational and theoretical chemistry provide powerful tools for understanding the intricate photochemical and photophysical properties of 5-Dimethylamino-2-nitrobenzyl alcohol. These methods allow for detailed exploration of molecular geometries, reaction pathways, and the influence of the surrounding environment, offering insights that complement experimental findings.
Applications in Chemical Research Methodologies and Tools
Development of Light-Activatable Probes for In Vitro Cellular Studies
Light-activatable probes built upon the 5-Dimethylamino-2-nitrobenzyl framework are instrumental in studying the complex and dynamic environments within living cells. nih.gov These probes, often termed "caged compounds," keep a biologically active molecule inert until it is released by a pulse of light. nih.govmdpi.com This technology is crucial for dissecting intricate cellular pathways without disrupting the system's natural state. The core principle involves attaching the 5-Dimethylamino-2-nitrobenzyl group to a specific functional site on a bioactive molecule, effectively masking its function.
The presence of the electron-donating dimethylamino group can shift the molecule's absorption spectrum to longer, less energetic wavelengths. nih.gov This is advantageous for cellular studies as it helps minimize potential photodamage to cells that can be caused by higher-energy UV light, which is often required for uncaging simpler o-nitrobenzyl derivatives. nih.gov
A key advantage of using light as a trigger is the unparalleled spatiotemporal control it offers. oxinst.comnih.gov Researchers can decide precisely when and where within a cell or tissue a specific biochemical process is initiated. By focusing a beam of light on a subcellular region, a caged molecule can be activated in that specific location—such as the plasma membrane, mitochondria, or nucleus—allowing for the study of localized signaling events. nih.govrsc.org
This precise control is essential for understanding processes that are naturally regulated with high spatiotemporal dynamics, such as neurotransmission, calcium signaling, and enzyme activation. nih.govresearchgate.net For instance, a signaling lipid caged with a fluorescent nitrobenzyl derivative can be delivered to specific cellular membranes, where it can be visualized and then released in a controlled manner to study its immediate effects on local signaling cascades. rsc.org
The "uncaging" process refers to the light-induced cleavage of the 5-Dimethylamino-2-nitrobenzyl group, which liberates the active signaling molecule or reagent. nih.govrsc.org This technique has been widely applied to a vast array of bioactive compounds, including neurotransmitters (like glutamate), secondary messengers (such as cAMP and ATP), ions, and lipids. nih.govnih.gov
Upon irradiation, the o-nitrobenzyl moiety undergoes an intramolecular rearrangement to form an aci-nitro intermediate, which then rapidly rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. wikipedia.orgrsc.org The rate and efficiency of this release can be fine-tuned by modifying the substituents on the aromatic ring, with electron-donating groups like dimethylamino often enhancing the photophysical properties. nih.gov This allows for the rapid and efficient release of reagents in laboratory systems, enabling the study of fast biological responses.
Table 1: Examples of Bioactive Molecules Regulated by Nitrobenzyl-Based Caging Groups
| Molecule Class | Specific Example | Biological Process Studied | Key Advantage of Photocaging |
| Nucleotides | Adenosine Triphosphate (ATP) | Energy metabolism, ion transport | Precise initiation of energy-dependent pathways |
| Ions | Calcium (Ca²⁺) | Muscle contraction, neurotransmission | Rapid, localized changes in intracellular concentration |
| Neurotransmitters | Glutamate | Synaptic transmission | Mimicking precise neural firing patterns |
| Lipids | Sphingosine | Cell signaling, apoptosis | Control over membrane-localized signaling events |
| Peptides/Proteins | Enzyme Inhibitors | Signal transduction pathways | On-demand activation/deactivation of specific enzymes |
Photoactivatable Linkers in Polymer Science and Materials Engineering
In polymer and materials science, the 5-Dimethylamino-2-nitrobenzyl group serves as a photoactivatable linker, enabling the creation of "smart" materials that can change their properties in response to light. researchgate.net Incorporating this moiety into polymer networks allows for the precise, light-induced cleavage of crosslinks or polymer backbones, leading to controlled material degradation or surface modification. dntb.gov.ua
Photodegradable hydrogels are water-swollen polymer networks that can be degraded or dissolved upon light exposure. nih.gov By using a bifunctional molecule containing the 5-Dimethylamino-2-nitrobenzyl core as a crosslinker, a stable hydrogel can be formed. nih.gov When irradiated, the crosslinkers break, causing the hydrogel to lose its structural integrity, soften, and eventually dissolve. nih.govresearchgate.net
This technology is particularly valuable in biomedical applications like tissue engineering and drug delivery. nih.gov For example, cells can be encapsulated within a hydrogel, and then released on demand at a specific time and location by applying light. nih.gov The ability to control the degradation allows for complex, staged release profiles, mimicking natural biological processes. nih.gov The mechanical properties of these hydrogels, such as their stiffness (storage modulus), can be precisely tuned and altered with light exposure, as demonstrated by rheological studies. nih.gov
Table 2: Impact of UV Irradiation on Photodegradable Hydrogel Properties
| Irradiation Time | Effect on Crosslinks | Change in Storage Modulus (G') | Resulting Material State |
| 0 hours | Intact | High | Stable Gel |
| 6 hours | Partial Cleavage | Significant Decrease | Softened Gel |
| 24 hours | Extensive Cleavage | Drastic Decrease | Degraded/Liquid |
This is an illustrative table based on typical findings in the literature. nih.gov
The ability to induce chemical changes with light makes 5-Dimethylamino-2-nitrobenzyl alcohol derivatives excellent tools for surface chemistry. Surfaces can be functionalized with a thin film or a self-assembled monolayer (SAM) containing these photolabile groups. researchgate.net By irradiating the surface through a photomask, specific areas can be deprotected, creating chemically distinct patterns. researchgate.net
This photolithographic technique allows for the creation of micropatterned surfaces with regions of varying properties, such as hydrophilicity or reactivity. For example, an irradiated area might expose a carboxylic acid or amine group, which can then be used to selectively attach proteins, cells, or other molecules. wikipedia.org This method is used to create cell culture platforms with controlled patterns, microfluidic devices, and biosensors. researchgate.net
Applications in Advanced Organic Synthesis as Photoremovable Protecting Groups
The original and still fundamental application of the o-nitrobenzyl group is as a photoremovable protecting group (PPG) in organic synthesis. wiley-vch.de Protecting groups are essential for multi-step syntheses, as they temporarily mask a reactive functional group to prevent it from participating in a reaction, allowing other parts of the molecule to be modified.
The 5-Dimethylamino-2-nitrobenzyl group offers a key advantage: it can be removed under very mild conditions (irradiation with light) without the need for harsh acids, bases, or other chemical reagents that could damage sensitive molecules. wikipedia.org This "traceless" deprotection is highly valuable for the synthesis of complex natural products, pharmaceuticals, and oligonucleotides. wikipedia.orgnih.gov The cleavage reaction is typically high-yielding and produces a predictable nitroso byproduct. wikipedia.orgresearchgate.net The orthogonality of this PPG allows it to be used in synthetic strategies alongside other protecting groups that are removed by different mechanisms, providing chemists with greater flexibility and control.
Integration into Microfluidic Systems for Controlled Chemical Reactions
The integration of this compound into microfluidic systems offers a sophisticated method for achieving spatiotemporal control over chemical reactions. In this context, the compound is typically employed as a "caged" reagent, where a reactive species is rendered inert by being chemically bound to the 5-Dimethylamino-2-nitrobenzyl group. This "caged" compound is then introduced into the microfluidic channels.
Microfluidic devices, characterized by their small channel dimensions, enable precise manipulation of fluids and reagents. whiterose.ac.uk The laminar flow within these channels prevents turbulent mixing, allowing for predictable reaction conditions. When a specific region of the microfluidic channel containing the caged compound is exposed to a focused light source (typically UV light), the 5-Dimethylamino-2-nitrobenzyl group undergoes photochemical cleavage, releasing the active reagent. This localized release initiates a chemical reaction at a precise time and location within the microfluidic device.
This technique of light-triggered release is particularly advantageous for studying reaction kinetics, performing high-throughput screening, and synthesizing complex molecules where the order and timing of reagent addition are critical. The control afforded by this method allows researchers to mimic complex biological signaling pathways and to create dynamic chemical systems that are not easily achievable through conventional batch chemistry. researchgate.net
| Feature | Description | Relevance of this compound |
| Spatiotemporal Control | The ability to initiate a reaction at a specific time and location. | The photolabile nature of the compound allows for precise, light-activated release of reactants within the microfluidic channel. |
| Reaction Initiation | Triggering the start of a chemical process on demand. | Serves as a "photochemical switch" to release a caged reactant and start the reaction. |
| Complex Reaction Sequences | Performing multi-step reactions with controlled timing of each step. | Enables the sequential release of different caged reagents at various points in the microfluidic system. |
| Miniaturization | Conducting reactions on a small scale, reducing reagent consumption and waste. | Compatible with the small volumes used in microfluidic devices. |
Design of Light-Controlled Supramolecular Assemblies and Nanostructures
The design of light-controlled supramolecular assemblies and nanostructures represents a significant area of research in materials science and nanotechnology, where this compound and its derivatives serve as key functional components. mdpi.com In this application, the photocleavable nature of the nitrobenzyl moiety is utilized to induce structural changes in molecular assemblies upon light irradiation.
Researchers can synthesize molecules that incorporate the 5-Dimethylamino-2-nitrobenzyl group, which can then self-assemble into various nanostructures such as micelles, vesicles, or nanofibers through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic effects. These assemblies are stable in the dark. However, when exposed to light of a specific wavelength, the photocleavage of the 5-Dimethylamino-2-nitrobenzyl group alters the chemical structure and, consequently, the intermolecular interactions of the constituent molecules. This change can trigger the disassembly of the nanostructure or its transformation into a different morphology. researchgate.net
This light-triggered disassembly or rearrangement of supramolecular structures has potential applications in areas such as targeted drug delivery, where a therapeutic agent could be encapsulated within a nanostructure and released at a specific site in the body upon external light activation. nih.gov Furthermore, this approach can be used to create photo-responsive materials with switchable properties, such as gels that can be reversibly liquefied and solidified with light. mdpi.com
| Application Area | Mechanism of Action | Potential Use |
| Drug Delivery | Encapsulation of a drug within a nanostructure that disassembles upon light exposure. | Targeted release of therapeutics at a specific site, minimizing systemic side effects. |
| Smart Materials | Light-induced changes in the mechanical or chemical properties of a material. | Development of photo-responsive gels, coatings, and actuators. |
| Biomolecular Studies | Controlled release of biologically active molecules to study cellular processes. | Probing signaling pathways and cellular functions with high temporal and spatial resolution. |
| Photolithography | Creating patterns on a surface by selectively altering the properties of a material with light. | Fabrication of micro- and nano-scale devices. |
Mechanistic Elucidation of Unintended Photoreactions and Byproduct Formation
Characterization of Photoproducts Beyond Intended Cleavage (e.g., o-nitrosobenzaldehyde)
Upon irradiation, 2-nitrobenzyl alcohols undergo an intramolecular hydrogen abstraction to form a transient aci-nitro intermediate. While the primary intended pathway for this intermediate leads to the formation of the corresponding 2-nitrosobenzaldehyde, several other photoproducts have been characterized, arising from subsequent reactions of this primary photoproduct or from alternative decay pathways of the aci-nitro intermediate.
Furthermore, the electronic nature of substituents on the aromatic ring plays a crucial role in the efficiency of the photolysis and the propensity for byproduct formation. Studies on related 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged compounds have shown that strong electron-donating groups can significantly influence the photoreaction rates. researchgate.net For instance, a dimethylamine (B145610) substituent on an N-phenylpyrimidine-2-amine scaffold attached to the DMNB cage was found to dramatically slow down or even completely inhibit the photolysis process under standard conditions. researchgate.net This suggests that the electron-donating 5-dimethylamino group in 5-Dimethylamino-2-nitrobenzyl alcohol could similarly impact the quantum yield and potentially favor alternative deactivation pathways over the productive cleavage, although specific byproducts from such alternative pathways are not extensively detailed in the literature.
In some cases, prolonged irradiation or specific reaction conditions can lead to the formation of complex mixtures containing various degradation products. acs.org These can include "unstable side products" and colored materials that may interfere with analytical measurements or biological systems. researchgate.net For example, the photolysis of certain 2-nitrobenzyl esters has been noted to produce α-ketoamide derivatives of o-nitrosobenzene as side products. researchgate.net
| Photoproduct Type | Specific Example/Class | Formation Pathway | Reference |
| Primary Photoproduct | o-Nitrosobenzaldehyde | Rearrangement of the aci-nitro intermediate following intramolecular H-abstraction. | rsc.org |
| Secondary Byproduct | Azoxybenzene derivatives | Dimerization and condensation of the primary o-nitrosobenzaldehyde photoproduct. | nih.gov |
| Degradation Products | α-Ketoamide derivatives | Formation from unstable side reactions, particularly with ester-based protecting groups. | researchgate.net |
This table summarizes the characterized photoproducts that can arise during the photolysis of 2-nitrobenzyl alcohol derivatives, beyond the intended cleavage.
Strategies for Minimizing Undesired Photodegradation Pathways
To enhance the efficiency and specificity of photorelease from 2-nitrobenzyl-based caging groups, several strategies have been developed to minimize the formation of undesired photoproducts and control the degradation pathways.
One primary approach involves the chemical modification of the chromophore . Introducing substituents at the benzylic position or on the aromatic ring can alter the photochemical properties of the molecule. nih.gov For example, the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group was specifically designed to circumvent the formation of the reactive o-nitrosobenzaldehyde byproduct. The NPPOC group undergoes photocleavage via a β-elimination mechanism, which results in the formation of a more stable and less reactive styrenic product, thereby preventing the secondary reactions associated with the nitroso intermediate.
Another strategy is the use of intramolecular sensitization . Incorporating a sensitizer (B1316253) moiety, such as a thioxanthone derivative, into the structure of the photolabile group can help to control the excited state that initiates the reaction, potentially leading to a cleaner and more efficient cleavage process.
Finally, understanding the fundamental mechanism provides clues for controlling the reaction. The decay of the primary aci-nitro intermediate is a key branching point. The balance between the productive cyclization pathway and the non-productive or byproduct-forming pathways is influenced by the reaction medium, including solvent and pH. rsc.org For instance, in aqueous solutions at neutral pH (3-8), the classical cyclization mechanism to a benzisoxazolidine intermediate tends to predominate for 2-nitrobenzyl alcohol, while other conditions might favor different pathways. rsc.org Tailoring the reaction environment can therefore be a tool to guide the reaction toward the desired outcome.
| Strategy | Mechanism of Action | Example/Application | Reference |
| Chemical Modification | Alters reaction pathway to avoid reactive intermediates. | Use of the NPPOC group to promote β-elimination and form a styrenic product instead of o-nitrosobenzaldehyde. | |
| Intramolecular Sensitization | Controls the excited state to improve cleavage efficiency. | Incorporation of thioxanthone derivatives into the photolabile linker. | |
| Optimized Irradiation | Prevents secondary photoreactions of byproducts. | Selecting a wavelength that is minimally absorbed by the o-nitrosobenzaldehyde photoproduct. | acs.org |
| Control of Reaction Medium | Influences the partitioning between competing decay pathways of the aci-nitro intermediate. | Adjusting solvent or pH to favor the productive cyclization pathway. | rsc.org |
This table outlines key strategies employed to minimize the formation of undesired byproducts during the photolysis of 2-nitrobenzyl-based compounds.
Comparative Analysis with Other Photolabile Systems
Comparative Photorelease Kinetics and Efficiencies
The efficiency of a PPG is a product of its molar extinction coefficient (ε) at the activation wavelength and its quantum yield (Φu), the latter representing the fraction of absorbed photons that result in the cleavage of the protecting group. nih.govnih.gov The rate of release, another critical parameter, determines the temporal resolution achievable in experiments where a rapid concentration jump of the active species is required. nih.govacs.org
The substitution of an electron-donating dimethylamino group at the 5-position of the 2-nitrobenzyl scaffold in 5-Dimethylamino-2-nitrobenzyl alcohol is designed to modulate its photophysical properties. Generally, electron-donating groups can shift the absorption maximum to longer, more biologically benign wavelengths (a bathochromic shift). However, this can sometimes be accompanied by a decrease in the quantum yield of uncaging. nih.gov
For a quantitative comparison, consider the properties of several key photolabile systems. The parent o-nitrobenzyl (NB) group, a widely used PPG, and its derivatives provide a useful benchmark. For instance, the 1-(2-nitrophenyl)ethyl (NPE) cage exhibits a quantum yield of 0.63 upon activation at 260 nm. scholasticahq.com Another common derivative, 4,5-dimethoxy-2-nitrobenzyl (DMNB), has a longer-wavelength absorption maximum around 355 nm, making it more efficient at absorbing light from common UV lamps, though its quantum yield is generally lower than that of NPE. thermofisher.com
In contrast to the nitrobenzyl family, other classes of PPGs offer different kinetic profiles. The p-hydroxyphenacyl (pHP) group, for example, is known for its rapid release rates, often on the nanosecond timescale (k > 10⁸ s⁻¹), which is advantageous for studying fast biological processes like enzyme catalysis. scholasticahq.comwikipedia.org Coumarin-based PPGs also exhibit rapid release kinetics and are activatable with visible light, a significant advantage in many biological contexts. scholasticahq.comresearchgate.net
A related compound, 2-(dimethylamino)-5-nitrophenyl (DANP), an isomer of the subject of this article, when used to cage β-alanine, is released within 5 microseconds upon photolysis. However, its quantum yield is relatively low, at 0.03 in the UV region (308 nm) and dropping to 0.002 in the visible region (450 nm). researchgate.net This highlights the trade-off that often exists between achieving a red-shifted absorption and maintaining a high quantum yield.
Below is an interactive data table comparing the photochemical properties of several photolabile protecting groups.
| Photolabile Protecting Group | Typical Activation Wavelength (nm) | Quantum Yield (Φu) | Release Rate/Time |
|---|---|---|---|
| o-Nitrobenzyl (NB) | ~260-350 | ~0.1-0.2 | Microseconds to milliseconds |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~260-360 | ~0.63 | Microseconds |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~355 | Generally lower than NPE | Microseconds to milliseconds |
| p-Hydroxyphenacyl (pHP) | ~300-360 | 0.1-0.4 (can approach 1.0) | > 10⁸ s⁻¹ (nanoseconds) |
| Coumarin Derivatives | Visible light (>400) | Variable, can be efficient | Microseconds |
| 2-(Dimethylamino)-5-nitrophenyl (DANP) | ~400-450 | 0.03 (at 308 nm), 0.002 (at 450 nm) | ~5 µs |
Advantages and Limitations in Specific Research Contexts (e.g., UV vs. Visible Light Activation)
The choice between a UV- and a visible light-activated PPG is often dictated by the specific experimental context, particularly in biological research.
UV Light Activation:
Advantages: Many of the early and well-characterized PPGs, including the parent o-nitrobenzyl and its derivatives, are activated by UV light. ontosight.ai This has led to a wide array of commercially available "caged" compounds. The higher energy of UV photons can sometimes lead to higher quantum yields of cleavage.
Limitations: The primary limitation of UV light in biological studies is its potential to cause cellular damage, including DNA damage and the generation of reactive oxygen species. nih.govnih.govmdpi.com Furthermore, many endogenous biomolecules absorb in the UV range, which can lead to off-target effects and a reduction in the penetration depth of the activating light. The byproducts of some UV-activated PPGs, such as o-nitrosobenzaldehyde from nitrobenzyl compounds, can also be reactive and potentially toxic to cells. acs.org
Visible Light Activation:
Advantages: The use of visible light for photorelease is a significant advantage in biological research. Visible light is less energetic than UV light and is therefore less damaging to cells and tissues, allowing for longer exposure times and higher light intensities. nih.gov This also translates to deeper tissue penetration, which is crucial for in vivo studies. Furthermore, there is less interference from the absorption of endogenous molecules in the visible range. The development of PPGs like this compound is a step towards harnessing these advantages.
Limitations: A major challenge in the design of visible light-activated PPGs is the often-observed inverse relationship between a longer absorption wavelength and a lower quantum yield. nih.gov As seen with the DANP group, the efficiency of photorelease can drop significantly at longer wavelengths. researchgate.net This may necessitate the use of higher concentrations of the caged compound or higher light intensities to achieve the desired effect. Additionally, the photoproducts of some visible light-activated PPGs may absorb at the activation wavelength, leading to a filter effect that reduces the efficiency of photorelease over time. nih.gov
In the context of this compound, the presence of the dimethylamino group is intended to shift its absorption into the near-visible or visible range, thereby leveraging the advantages of longer-wavelength activation. However, a comprehensive evaluation of its utility would require a careful characterization of its quantum yield and release kinetics at these longer wavelengths to ensure that the efficiency remains practical for the intended application.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Photoreleasable Systems with Enhanced Capabilities
The rational design of new phototriggers based on the 5-Dimethylamino-2-nitrobenzyl alcohol framework is a primary area of investigation. The goal is to create systems with precisely tailored properties for specific applications. Key areas of enhancement include modifying the molecule's core structure to improve photochemical quantum yields and shifting the activation wavelength to the near-infrared (NIR) or enabling two-photon excitation (2PE). mdpi.comnih.gov These advancements are critical for applications in biological systems, as longer wavelengths of light offer deeper tissue penetration and reduced phototoxicity. nih.gov
Strategies involve the systematic introduction of different functional groups onto the aromatic ring. The existing dimethylamino group, an electron-donating substituent, already influences the molecule's photophysical properties. Further modifications are being explored to fine-tune these characteristics. For example, researchers are designing derivatives with higher quantum yields of photolysis, which would allow for more efficient release of a caged compound with lower light doses, minimizing potential damage to surrounding cells or materials. mdpi.com This approach of systematically altering the chemical structure to achieve desired outcomes is central to developing next-generation phototriggers for advanced applications in drug delivery and materials science. mdpi.com
Table 1: Key Parameters in the Rational Design of Photoreleasable Systems
| Parameter | Desired Enhancement | Rationale |
|---|---|---|
| Activation Wavelength | Shift to longer wavelengths (Red/NIR) | Deeper tissue penetration, lower phototoxicity, reduced scattering. nih.gov |
| Quantum Yield | Increase | Higher efficiency of release, requiring lower light intensity or duration. mdpi.com |
| Photorelease Kinetics | Tunable (fast or slow) | Control over the rate of release to match biological or chemical process timescales. |
| Two-Photon Absorption | Increase cross-section | Enables 3D spatial control of release with high precision in complex environments. nih.gov |
Exploration of Novel Synthetic Routes for Diverse Derivatives
Expanding the chemical toolbox for modifying this compound is crucial for accessing a wider range of functional derivatives. Research is focused on developing novel, efficient, and modular synthetic pathways that allow for the easy introduction of various functional groups and caged molecules.
A key precursor in many synthetic strategies is 5-Hydroxy-2-nitrobenzyl alcohol. scientificlabs.co.uk This compound serves as a versatile starting point for introducing a variety of substituents at the 5-position. For instance, it is used in the synthesis of 5-(2′-(dimethylamino)ethoxy)-2-nitrobenzyl alcohol, demonstrating a pathway to more complex ether derivatives. scientificlabs.co.uk The development of such routes is essential for creating libraries of photocleavable compounds that can be screened for optimal properties or for specific applications, such as linking them to polymers to create photo-responsive materials. scientificlabs.co.uk The ability to easily diversify the core structure is a hallmark of a versatile synthetic platform, enabling rapid progress in medicinal chemistry and materials science. nih.govbeilstein-journals.org
Integration with Advanced Imaging and Sensing Technologies
The light-sensitive nature of this compound and its derivatives makes them ideal candidates for integration with advanced imaging and sensing technologies. The photorelease mechanism can be harnessed to activate fluorescent probes or sensors at specific locations and times, providing spatiotemporal control over imaging experiments.
One emerging application is in photoaffinity labeling, where a derivative of 2-nitrobenzyl alcohol can be used to covalently attach a probe to a target molecule, such as a protein, upon light activation. rsc.org This technique is invaluable for identifying drug targets and studying molecular interactions within their native environment. Furthermore, the development of derivatives that can be activated by two-photon excitation is particularly significant for high-resolution 3D imaging in thick biological samples. nih.gov This non-linear optical process allows for precise activation within a tiny focal volume, significantly improving the signal-to-noise ratio and spatial resolution of the imaging or sensing experiment. nih.gov Such light-induced bioconjugation techniques are being explored for creating novel biological diagnostics and imaging agents. nih.gov
Expanding Applications in Fundamental Chemical and Biological Research
The unique capabilities of this compound are driving its adoption in a broad range of fundamental research areas. Its primary function as a photolabile protecting group allows chemists to control complex reaction sequences with light, a mild and non-invasive trigger. mdpi.com
In chemical biology, these phototriggers are instrumental in studying dynamic cellular processes. By "caging" a bioactive molecule like a signaling lipid, enzyme inhibitor, or neurotransmitter, researchers can release it with a pulse of light at a specific time and location within a living cell, allowing them to observe the direct effects of the molecule in real-time. This spatiotemporal control is a powerful tool for dissecting complex biological pathways. nih.gov
A significant recent development is the use of o-nitrobenzyl alcohols in "photoclick" chemistry. nih.gov This strategy enables the rapid and modular assembly of complex molecules and bioconjugates under photochemical control. Such methods are being applied to the diversification of natural products, the parallel synthesis of potential therapeutics like PROTACs (PROteolysis TArgeting Chimeras), and the site-specific labeling of proteins, expanding the synthetic toolbox for drug discovery and chemical biology. nih.gov
Q & A
Q. Methodological Answer :
- Crystallography : Refine X-ray diffraction data (e.g., space group P2₁/c) using software like SHELX. Compare bond lengths (C-NO₂ ≈ 1.48 Å) and angles with DFT-optimized structures .
- DFT Calculations : Use Gaussian09/B3LYP/6-31G(d) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Validate with experimental UV-Vis spectra .
Advanced: How can researchers design experiments to study the compound’s role as a protecting group or probe in enzymatic studies?
Q. Methodological Answer :
- Protecting Group Applications : Test its stability under acidic/basic conditions (e.g., 1M HCl/NaOH at 25°C for 24h). Monitor deprotection via NMR .
- Enzymatic Probes : Incubate with GSTs and measure activity inhibition via spectrophotometric assays (e.g., CDNB conjugation at λ = 340 nm). Use site-directed mutagenesis (e.g., Trp→Phe mutants) to identify binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
